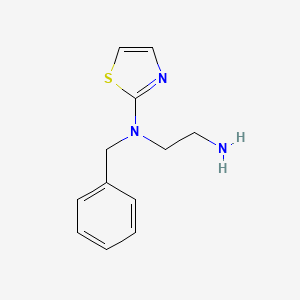
3-(4-cyano-N-methylanilino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyano-N-methylanilino)propanoic acid, also known as CNQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. CNQX is widely used in scientific research as a pharmacological tool to study the role of glutamate receptors in various physiological and pathological conditions.
Mecanismo De Acción
3-(4-cyano-N-methylanilino)propanoic acid acts as a competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By blocking the AMPA receptors, 3-(4-cyano-N-methylanilino)propanoic acid inhibits the excitatory neurotransmission and reduces the synaptic plasticity.
Biochemical and Physiological Effects:
3-(4-cyano-N-methylanilino)propanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced excitotoxicity, the reduction of neuronal death in animal models of stroke and neurodegenerative diseases, and the improvement of cognitive function in animal models of learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-cyano-N-methylanilino)propanoic acid in lab experiments is its high selectivity and potency for the AMPA receptors, which allows for specific targeting of the glutamate receptors. However, one of the limitations of using 3-(4-cyano-N-methylanilino)propanoic acid is its potential off-target effects on other glutamate receptors and ion channels, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 3-(4-cyano-N-methylanilino)propanoic acid, including the development of more selective and potent antagonists of the AMPA receptors, the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, and the exploration of the therapeutic potential of AMPA receptor modulation in the treatment of these disorders. Additionally, the use of 3-(4-cyano-N-methylanilino)propanoic acid in combination with other pharmacological agents may provide new insights into the mechanisms of synaptic plasticity and neural circuitry.
Métodos De Síntesis
3-(4-cyano-N-methylanilino)propanoic acid can be synthesized using various methods, including the reaction of 4-cyanoaniline with 2-bromoacetophenone followed by the reaction with ethyl chloroformate. Another method involves the reaction of 4-cyanoaniline with 2-bromo-3-methylbutyryl chloride followed by the reaction with sodium cyanide.
Aplicaciones Científicas De Investigación
3-(4-cyano-N-methylanilino)propanoic acid is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(4-cyano-N-methylanilino)propanoic acid has also been used to study the mechanisms of synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
3-(4-cyano-N-methylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(7-6-11(14)15)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSYNTYTOUONOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyano-N-methylanilino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl-[2-oxo-2-(2,4,5-trichloroanilino)ethyl]amino]propanoic acid](/img/structure/B7576294.png)
![3-[Ethyl-(4-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576295.png)
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576302.png)
![2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576315.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)

![3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)

![3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid](/img/structure/B7576356.png)
![3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid](/img/structure/B7576363.png)
![3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7576378.png)
![3-[(3-Chlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576383.png)
![3-[Methyl-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7576389.png)
![3-[(4-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576393.png)